molecular formula C11H17N3O2 B1398898 tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate CAS No. 1001354-26-2

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate

Cat. No. B1398898
CAS RN: 1001354-26-2
M. Wt: 223.27 g/mol
InChI Key: FISWOBWGDDHBLL-UHFFFAOYSA-N
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Description

Tert-butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is a highly specialized chemical compound that belongs to the group of imidazoles . Imidazoles are organic compounds containing a five-membered aromatic ring . The compound is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The molecular formula of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is C11H17N3O2 . Its InChI code is 1S/C11H17N3O2/c1-11(2,3)16-10(15)13-9-6-14(7-12-9)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15) .


Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate is 223.27 . It’s a pale-yellow to yellow-brown solid at room temperature . More specific physical and chemical properties like density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

1. Molecular Assembly and Interactions

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate, along with other carbamate derivatives, has been studied for its role in molecular assembly and interaction. Research has shown an interplay of hydrogen bonds in these compounds, leading to a three-dimensional architecture in crystal packing. This understanding is crucial for developments in crystallography and molecular engineering (Das et al., 2016).

2. Chemical Synthesis and Antibacterial Activity

The compound has been utilized in the synthesis of novel derivatives with potential antibacterial activity. The process involves various chemical reactions and transformations, highlighting its importance in pharmaceutical chemistry and antibacterial drug design (Prasad, 2021).

3. Synthesis of Insecticide Analogues

Research has explored the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This showcases its role in developing new insecticidal compounds, contributing to agricultural chemistry (Brackmann et al., 2005).

4. Development of Luminescent Sensors

The compound has been involved in the development of imidazole-based chemosensors for detecting cyanide and mercury ions. This application is significant for environmental monitoring and the detection of hazardous substances (Emandi et al., 2018).

5. Catalysis in Organic Synthesis

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate has been used in palladium-catalyzed aminations and intramolecular amidations, demonstrating its role in facilitating complex organic synthesis processes (Scott, 2006).

6. Organic Synthesis Intermediate

The compound serves as an intermediate in synthesizing tert-butylphenol, a significant compound in organic synthesis. Its role in catalyzing the alkylation reaction of phenol and tert-butyl alcohol highlights its utility in industrial chemistry (Zhang et al., 2022).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures if on skin or if inhaled .

properties

IUPAC Name

tert-butyl N-(1-cyclopropylimidazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-9-6-14(7-12-9)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISWOBWGDDHBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-cyclopropyl-1H-imidazol-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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